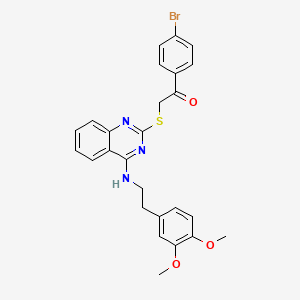
1-(4-Bromophenyl)-2-((4-((3,4-dimethoxyphenethyl)amino)quinazolin-2-yl)thio)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Bromophenyl)-2-((4-((3,4-dimethoxyphenethyl)amino)quinazolin-2-yl)thio)ethanone is a useful research compound. Its molecular formula is C26H24BrN3O3S and its molecular weight is 538.46. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Bromophenyl)-2-((4-((3,4-dimethoxyphenethyl)amino)quinazolin-2-yl)thio)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Bromophenyl)-2-((4-((3,4-dimethoxyphenethyl)amino)quinazolin-2-yl)thio)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-inflammatory and Analgesic Properties
Research by Eweas et al. (2012) highlights the synthesis of novel quinazolin-4(3H)-one derivatives, demonstrating significant anti-inflammatory and analgesic activities. These compounds were synthesized through a series of reactions involving bromo anthranilic acid and p-amino acetophenone, leading to the development of chalcone derivatives with pronounced analgesic and anti-inflammatory properties compared to indomethacin, a standard reference. This suggests the potential of quinazolinone derivatives in the design of new therapeutic agents for pain and inflammation management (Eweas, El-Nezhawy, Baiuomy, & Awad, 2012).
Anticancer Activity
Nowak et al. (2014) explored the synthesis of 6-aminobenzo[h]quinazolinones via Buchwald–Hartwig amination, revealing their potential anticancer activities. The biological screening of these compounds on various cell lines showed that certain derivatives possess interesting anticancer properties, highlighting the importance of quinazolinone derivatives in cancer research (Nowak, Malinowski, Jóźwiak, Fornal, Blaszczyk, & Kontek, 2014).
Antimicrobial Efficacy
Shah, Lakum, and Chikhalia (2015) reported on the synthesis of quinazoline-based thiourea/4-thiazolidinone/chalcone hybrids, which were evaluated for their antimicrobial properties against various bacteria and fungi. One of the synthesized compounds exhibited superior microbial inhibition, indicating the potential of these hybrids in developing new antimicrobial agents (Shah, Lakum, & Chikhalia, 2015).
Broad Biological Activities
Antypenko et al. (2012) synthesized tetrazolo[1,5-c]quinazoline-5-thione derivatives, which were evaluated for their antibacterial, antifungal, and antitumor activities. The study demonstrated the broad spectrum of biological activities of these compounds, including notable antimicrobial and antitumor properties, thereby underscoring the versatility of quinazolinone derivatives in biomedical research (Antypenko, Kovalenko, Antypenko, Katsev, & Achkasova, 2012).
properties
IUPAC Name |
1-(4-bromophenyl)-2-[4-[2-(3,4-dimethoxyphenyl)ethylamino]quinazolin-2-yl]sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24BrN3O3S/c1-32-23-12-7-17(15-24(23)33-2)13-14-28-25-20-5-3-4-6-21(20)29-26(30-25)34-16-22(31)18-8-10-19(27)11-9-18/h3-12,15H,13-14,16H2,1-2H3,(H,28,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLZJMRXXGVYDMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=NC(=NC3=CC=CC=C32)SCC(=O)C4=CC=C(C=C4)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

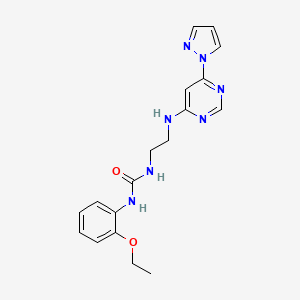

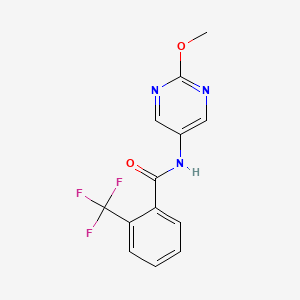
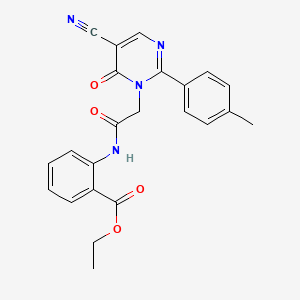
![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-cyclopropylmethanone](/img/structure/B2850666.png)
![(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2850667.png)
![1-(Cyclopropylmethyl)-2-[(3-methylsulfonylphenoxy)methyl]aziridine](/img/structure/B2850670.png)
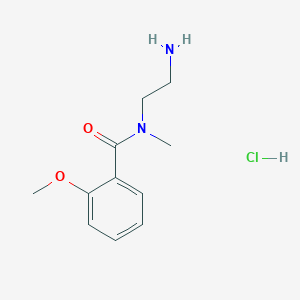
![Benzo[d][1,3]dioxol-5-yl(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2850672.png)
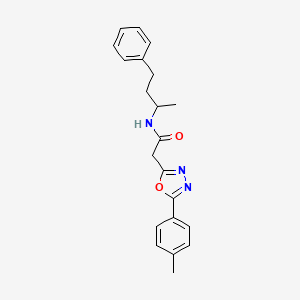
![2-methanesulfonyl-5-methyl-N-[3-methyl-2-(4-methylpiperidin-1-yl)butyl]pyrimidine-4-carboxamide](/img/structure/B2850674.png)
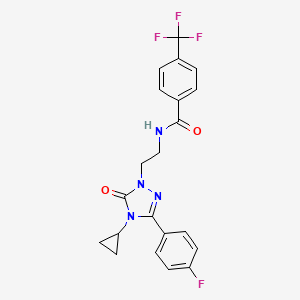

![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2850684.png)